molecular formula C13H24N2O2 B2792123 Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate CAS No. 2138199-51-4

Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate

Cat. No.: B2792123
CAS No.: 2138199-51-4
M. Wt: 240.347
InChI Key: BYJPOAKKHGBLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes nitrogen atoms. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-2-azabicyclo[331]nonane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • Tert-butyl 8-amino-2-azabicyclo[3.2.1]octane-2-carboxylate

Uniqueness

Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl ester group. This combination provides distinct steric and electronic properties, making it valuable for various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)11(15)8-9/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJPOAKKHGBLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C1C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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